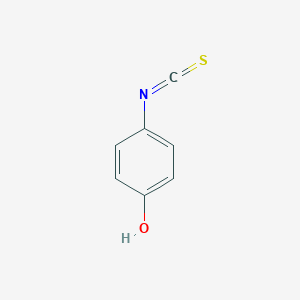

4-hydroxyphenylisothiocyanate

Description

Properties

IUPAC Name |

4-isothiocyanatophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-7-3-1-6(2-4-7)8-5-10/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPHYBWWZWRZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062197 | |

| Record name | Phenol, 4-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-60-4 | |

| Record name | 4-Isothiocyanatophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2131-60-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxyphenylisothiocyanate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-hydroxyphenylisothiocyanate (4-HPTIC), a phenolic isothiocyanate with significant biological activity. It details the compound's chemical and physical properties, structure, synthesis, and known biological mechanisms of action, serving as a critical resource for its application in research and development.

Chemical Structure and Identification

This compound, also known as 4-isothiocyanatophenol, is an organic compound featuring a phenyl ring substituted with both a hydroxyl (-OH) group and an isothiocyanate (-N=C=S) group at positions 1 and 4, respectively.[1] This structure imparts a unique combination of reactivity and biological functionality.

-

IUPAC Name: 4-isothiocyanatophenol[1]

-

Canonical SMILES: C1=CC(=CC=C1N=C=S)O[1]

-

InChI: InChI=1S/C7H5NOS/c9-7-3-1-6(2-4-7)8-5-10/h1-4,9H[1]

-

InChI Key: HIPHYBWWZWRZOV-UHFFFAOYSA-N[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Weight | 151.19 g/mol | [1] |

| Density | 1.18 g/cm³ | [2] |

| Melting Point | 110 - 112 °C | [2] |

| Boiling Point | 305.5 °C at 760 mmHg | [2] |

| Flash Point | 138.6 °C | [2] |

| Vapor Pressure | 0.000453 mmHg at 25°C | [2] |

| LogP (Octanol/Water) | 2.12650 | [2] |

| Refractive Index | 1.599 | [2] |

| Polar Surface Area (PSA) | 64.68 Ų | [2] |

Reactivity and Chemical Behavior

The primary site of reactivity in this compound is the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack, a characteristic enhanced by the electron-withdrawing nature of the isothiocyanate moiety.[3]

Key reactions include:

-

Reaction with Amines: Primary and secondary amines readily attack the isothiocyanate carbon to form stable substituted thiourea derivatives. This reaction is fundamental to its interaction with biological molecules, such as the side chains of amino acids in proteins.[1][3]

-

Reaction with Alcohols and Thiols: In the presence of a base, alcohols and thiols can react to form thiocarbamate and dithiocarbamate esters, respectively.[3]

This inherent reactivity is central to its biological activity, including its ability to modify proteins and enzymes within cellular systems.[1]

References

Synthesis of 4-Hydroxyphenylisothiocyanate from 4-Aminophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-hydroxyphenylisothiocyanate from 4-aminophenol. This document outlines detailed experimental protocols, a comparative analysis of synthetic methodologies, and visual representations of the reaction pathways and workflows, designed to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable bifunctional molecule containing both a reactive isothiocyanate group and a phenolic hydroxyl group. This unique combination makes it an important intermediate in the synthesis of a variety of compounds with potential therapeutic applications, including the development of novel kinase inhibitors and other targeted therapies. The ability to efficiently synthesize this compound from readily available starting materials like 4-aminophenol is crucial for advancing research and development in these areas. This guide will explore the two principal methods for this conversion: the reaction with thiophosgene and the reaction with carbon disulfide.

Core Synthetic Pathways

The synthesis of this compound from 4-aminophenol can be primarily achieved through two established methods for converting primary amines to isothiocyanates.

Method 1: The Thiophosgene Route

This is a direct and often high-yielding method for the synthesis of isothiocyanates. The reaction involves the treatment of the primary amine (4-aminophenol) with thiophosgene (CSCl₂), a highly reactive thiocarbonyl donor. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.

Method 2: The Carbon Disulfide Route

This method provides a common alternative to the use of the highly toxic and reactive thiophosgene. It involves a two-step process. First, 4-aminophenol is reacted with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. In the second step, this salt is treated with a desulfurylating agent to induce the elimination of a sulfide species, yielding the isothiocyanate.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from 4-aminophenol.

Method 1: Synthesis via Thiophosgene

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates using thiophosgene.

Materials:

-

4-Aminophenol

-

Thiophosgene (CSCl₂)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a well-ventilated fume hood, dissolve 4-aminophenol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the stirred solution.

-

To this mixture, add a solution of thiophosgene (1.1 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Method 2: Synthesis via Carbon Disulfide

This protocol is based on the general synthesis of isothiocyanates from primary amines and carbon disulfide.

Materials:

-

4-Aminophenol

-

Carbon Disulfide (CS₂)

-

Ammonia solution (concentrated) or Triethylamine (TEA)

-

Lead(II) nitrate or other desulfurylating agents (e.g., ethyl chloroformate, tosyl chloride)

-

Ethanol or another suitable solvent

-

Water

-

Dichloromethane (DCM) or another suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Step 1: Formation of the Dithiocarbamate Salt

-

In a flask, dissolve 4-aminophenol (1.0 eq) in a suitable solvent such as ethanol.

-

To this solution, add concentrated ammonia solution or triethylamine (1.1 eq).

-

Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours, during which the dithiocarbamate salt may precipitate.

Step 2: Desulfurization to form the Isothiocyanate

-

To the suspension of the dithiocarbamate salt, add a solution of lead(II) nitrate (0.5 eq) in water dropwise with vigorous stirring. A black precipitate of lead sulfide will form.

-

After the addition is complete, continue stirring for an additional 1-2 hours at room temperature.

-

Filter the reaction mixture to remove the precipitated lead sulfide.

-

Extract the filtrate with dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization as described in Method 1.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 4-aminophenol via the two primary methods. Please note that specific yields can vary depending on the reaction scale and optimization of conditions.

| Parameter | Method 1: Thiophosgene | Method 2: Carbon Disulfide |

| Starting Material | 4-Aminophenol | 4-Aminophenol |

| Key Reagents | Thiophosgene, Triethylamine | Carbon Disulfide, Ammonia/Triethylamine, Lead(II) Nitrate |

| Solvent | Dichloromethane | Ethanol, Water |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2-4 hours | 2-4 hours |

| Typical Yield | Generally high (often >80%) | Variable, typically moderate to high (60-85%) |

| Purification | Column Chromatography | Column Chromatography or Recrystallization |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General synthesis workflow for this compound.

Caption: Logical relationship of synthetic routes.

Conclusion

The synthesis of this compound from 4-aminophenol is a critical transformation for the generation of valuable intermediates in drug discovery. Both the thiophosgene and carbon disulfide methods offer viable pathways to this target molecule. The choice of method will often depend on factors such as the scale of the reaction, the availability and handling considerations of the reagents, and the desired purity of the final product. The thiophosgene route is generally more direct and can provide higher yields, but requires handling of a highly toxic reagent. The carbon disulfide route is a safer alternative, though it involves an additional step and may require more optimization to maximize yields. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

An In-depth Technical Guide to the Formation of 4-Hydroxyphenylisothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 4-hydroxyphenylisothiocyanate, a valuable intermediate in pharmaceutical and chemical research. The document details the core mechanisms of synthesis, provides structured quantitative data, and outlines detailed experimental protocols. Furthermore, it visualizes the key reaction pathways and a relevant biological signaling pathway to facilitate a deeper understanding of its formation and potential biological implications.

Core Synthesis Mechanisms

The formation of this compound from its precursor, 4-aminophenol, is primarily achieved through two established chemical pathways: the Thiophosgene Method and the Carbon Disulfide Method.

1. The Thiophosgene Method: This is a direct and often high-yielding approach where 4-aminophenol is reacted with thiophosgene (CSCl₂). The reaction proceeds through a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isothiocyanate. Due to the high toxicity and hazardous nature of thiophosgene, this method requires stringent safety precautions.

2. The Carbon Disulfide Method: A safer and widely used alternative to the thiophosgene method, this pathway involves a two-step process. First, 4-aminophenol reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. A variety of desulfurizing agents can be employed, influencing the reaction conditions and yield. A notable advantage of this method is the ability to perform it as a one-pot synthesis.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of this compound, offering a clear comparison of the different methodologies.

| Method | Reagents | Solvent System | Reaction Time | Yield (%) | Reference Compound |

| Thiophosgene | 4-chloroaniline, Thiophosgene | Water | ~1 hour | 72-81 | p-chlorophenylisothiocyanate |

| Carbon Disulfide | 4-aminophenol, Carbon Disulfide, Sodium Persulfate | Water | Not Specified | 95 | This compound |

| Carbon Disulfide | Aniline, Carbon Disulfide, Lead Nitrate | Ammonia/Water | Not Specified | 74-78 | Phenyl isothiocyanate |

Table 1: Comparison of Yields for Different Isothiocyanate Synthesis Methods.[1][2]

| Desulfurizing Agent | Substrate | Yield (%) | Reaction Conditions |

| Sodium Persulfate | 4-aminophenol | 95 | One-pot, Aqueous |

| Lead Nitrate | Aniline | 74-78 | Aqueous |

Table 2: Comparison of Desulfurizing Agents for the Carbon Disulfide Method.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis via the Thiophosgene Method (Adapted from a similar synthesis)

Materials:

-

4-aminophenol

-

Thiophosgene (CSCl₂)

-

Water

-

10% Hydrochloric Acid

-

Ethanol

Procedure:

-

In a well-ventilated fume hood, add 4-aminophenol (2 moles) to a vigorously stirred mixture of water (3.5 L) and thiophosgene (2.16 moles).

-

Continue stirring vigorously for an additional 30 minutes.

-

Separate the resulting oily layer and wash it with 50 mL of 10% hydrochloric acid.

-

The crude product is then purified by steam distillation. The isothiocyanate distills with the water and solidifies upon cooling.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: One-Pot Synthesis via the Carbon Disulfide Method with Sodium Persulfate

Materials:

-

4-aminophenol

-

Carbon Disulfide (CS₂)

-

Sodium Persulfate (Na₂S₂O₈)

-

Water

Procedure:

-

This one-pot method is reported to produce 4-isothiocyanatophenol in a 95% yield.[3]

-

While the specific detailed protocol is not provided in the search results, a general one-pot procedure involves the in-situ formation of the dithiocarbamate salt from 4-aminophenol and carbon disulfide in an aqueous medium.

-

Sodium persulfate is then added as the desulfurizing agent to the reaction mixture.

-

The reaction proceeds to yield this compound, which can then be isolated and purified.

Visualizations: Reaction Mechanisms and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways for this compound formation and a relevant biological signaling pathway.

Isothiocyanates are recognized for their potential to modulate cellular processes, including the induction of apoptosis in cancer cells.[4] While the precise mechanisms for this compound are a subject of ongoing research, a general pathway involves the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Conclusion

This technical guide has detailed the primary mechanisms for the formation of this compound, providing both qualitative and quantitative insights into the synthesis process. The Carbon Disulfide Method, particularly the one-pot synthesis using sodium persulfate, emerges as a highly efficient and safer alternative to the traditional Thiophosgene Method. The provided experimental protocols serve as a valuable resource for researchers in the synthesis of this important compound. Further investigation into the specific biological signaling pathways modulated by this compound will continue to be a significant area of research in drug development.

References

Spectroscopic and Synthetic Profile of 4-Hydroxyphenylisothiocyanate: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for 4-hydroxyphenylisothiocyanate (4-HPITC), a compound of interest in various chemical and pharmaceutical research areas. This guide includes a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant experimental protocols and a schematic for its synthesis.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the hydroxyl proton. The aromatic protons typically appear as two sets of doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The hydroxyl proton signal is a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. A notable feature in the ¹³C NMR of isothiocyanates is the signal for the isothiocyanate carbon (-N=C=S), which can be broad and sometimes difficult to observe, a phenomenon referred to as "near-silence".[1][2][3] The aromatic carbons will display distinct signals in the typical aromatic region (δ 115-160 ppm).

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) (ppm) | Assignment |

| ~9.5-10.5 (broad s, 1H) | -OH |

| ~7.2-7.4 (d, 2H) | Ar-H (ortho to -NCS) |

| ~6.8-7.0 (d, 2H) | Ar-H (ortho to -OH) |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented is based on typical values for similarly substituted aromatic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the range of 2000-2200 cm⁻¹.[4] Other significant absorptions include the broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹ and C-H stretching of the aromatic ring just above 3000 cm⁻¹.

| Frequency (cm⁻¹) | Vibration | Intensity |

| 3200-3600 | O-H stretch (phenol) | Broad, Strong |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 2000-2200 | -N=C=S asymmetric stretch | Strong, Sharp |

| ~1600, ~1500 | C=C stretch (aromatic ring) | Medium |

| ~1250 | C-O stretch (phenol) | Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 151, corresponding to its molecular weight. Common fragmentation patterns for phenyl isothiocyanates involve the loss of the NCS group or cleavage of the aromatic ring.

| m/z | Proposed Fragment |

| 151 | [M]⁺ (Molecular Ion) |

| 123 | [M - CO]⁺ |

| 93 | [M - NCS]⁺ |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility. Below are generalized protocols applicable to the characterization of this compound.

NMR Spectroscopy

A general procedure for obtaining NMR spectra involves dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[4]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to generate the molecular ion and fragment ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Synthesis of this compound

A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent.[4][5][6]

Caption: Synthetic workflow for this compound.

Logical Relationship of Spectroscopic Analysis

The characterization of a synthesized compound follows a logical workflow where each spectroscopic technique provides complementary information to confirm the structure.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rsc.org [rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

4-Hydroxyphenylisothiocyanate: A Technical Overview of its Physical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known physical properties of 4-hydroxyphenylisothiocyanate, a compound of interest in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering key data on its melting point and solubility characteristics, alongside relevant experimental protocols and biological pathway interactions.

Core Physical Properties

This compound (CAS No. 2131-60-4) is a phenolic isothiocyanate that exists as a solid at room temperature. Its physical characteristics are crucial for its handling, formulation, and application in experimental settings.

Data Presentation: Physical Characteristics

| Property | Value/Information | Source |

| Melting Point | 110 - 112 °C | [1] |

| Solubility in Water | Likely sparingly soluble to insoluble | Inferred from the general insolubility of phenyl isothiocyanates in water[2] and the presence of a polar phenolic group which may slightly increase aqueous solubility. |

| Solubility in Ethanol | Likely soluble | Inferred from the general solubility of phenolic compounds and isothiocyanates in alcohols.[2] |

| Solubility in DMSO | Likely soluble | Inferred from the broad applicability of DMSO as a solvent for a wide range of organic compounds. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a digital Mel-Temp or a Thiele tube filled with a high-boiling point oil.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Determination (Qualitative)

A general procedure to qualitatively assess the solubility of this compound in various solvents is outlined below.

Objective: To determine whether this compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or DMSO) is added to the test tube.

-

Agitation: The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).

Biological Pathway Interaction

Isothiocyanates, the chemical class to which this compound belongs, are well-documented activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2-ARE Signaling Pathway Activation by Isothiocyanates

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 can accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis.

References

In-Depth Technical Guide to 4-Hydroxyphenylisothiocyanate: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-hydroxyphenylisothiocyanate (4-HBITC). The information is intended to enable researchers, scientists, and drug development professionals to handle this compound safely in a laboratory setting. This document summarizes key quantitative data, outlines experimental methodologies for toxicity testing, and visualizes a potential toxicological pathway.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 2131-60-4 | [1] |

| Molecular Formula | C₇H₅NOS | [1] |

| Molecular Weight | 151.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 110 - 112 °C | |

| Boiling Point | 305.5 °C at 760 mmHg | |

| Density | 1.18 g/cm³ | |

| Water Solubility | Data not available |

Table 2: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 340 - 620 mg/kg bw (for Phenol) | [2] |

| LD₅₀ | Rabbit | Dermal | Data not available | |

| LC₅₀ | Rat | Inhalation | Data not available | |

| IC₅₀ | Various Cell Lines | In Vitro | Data not available |

Note: Specific acute toxicity data for this compound is limited. The provided oral LD₅₀ is for the parent compound, phenol, and should be used as a conservative estimate of potential toxicity.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

Handling Precautions and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a lab coat or chemical-resistant apron.

-

Use compatible gloves (e.g., nitrile rubber, neoprene) and change them frequently, especially if contact occurs.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Hygiene Measures:

-

Avoid inhalation of dust, fumes, gas, mist, or vapors.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Experimental Protocols for Key Toxicity Studies

The following sections describe the general methodologies for key toxicological studies based on OECD and EPA guidelines. These protocols provide a framework for how the hazardous properties of chemicals like this compound are determined.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is used to estimate the acute oral toxicity (LD₅₀) of a substance.[2][3][4]

-

Test Animals: Typically, adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by oral gavage.

-

A stepwise procedure is used, with the outcome of each step determining the dose for the next. Dosing starts with a predetermined level based on available information.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The LD₅₀ is estimated based on the mortality observed at different dose levels.

Acute Dermal Toxicity (OECD 402)

This test determines the acute toxicity of a substance applied to the skin.

-

Test Animals: Adult rats, rabbits, or guinea pigs are typically used.

-

Procedure:

-

The fur on the dorsal area of the trunk of the test animals is clipped.

-

The test substance is applied uniformly over a shaved area of approximately 10% of the body surface.

-

The treated area is covered with a porous gauze dressing.

-

The substance is kept in contact with the skin for 24 hours.

-

Animals are observed for mortality, clinical signs of toxicity, and skin reactions for up to 14 days.

-

-

Endpoint: The dermal LD₅₀ is determined.

Acute Inhalation Toxicity (OECD 403)

This study assesses the toxicity of a substance following inhalation.[5]

-

Test Animals: Typically, adult rats are used.

-

Procedure:

-

Animals are placed in an exposure chamber and exposed to the test substance as a gas, vapor, or aerosol for a defined period (usually 4 hours).

-

Multiple concentration groups are used to establish a concentration-response relationship.

-

Animals are observed for mortality and clinical signs of toxicity during and after exposure for up to 14 days.

-

-

Endpoint: The LC₅₀ (median lethal concentration) is calculated.

In Vitro Skin Corrosion (OECD 431) and Irritation (OECD 439)

These in vitro methods use reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin corrosion or irritation.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed, and the tissue is rinsed.

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

-

Endpoint: The reduction in cell viability is used to classify the substance as corrosive, irritant, or non-irritant.

In Vitro Eye Irritation (OECD 492)

This test uses reconstructed human cornea-like epithelium (RhCE) models to predict eye irritation potential.

-

Procedure:

-

The test substance is applied to the surface of the RhCE tissue.

-

Following exposure, the tissue is rinsed, and cell viability is determined.

-

-

Endpoint: The level of cytotoxicity is used to classify the eye irritation potential.

In Vitro Cytotoxicity (General Protocol)

In vitro cytotoxicity assays are used to determine the concentration of a substance that causes 50% inhibition of cell viability (IC₅₀).[6][7][8]

-

Cell Lines: A variety of human cell lines can be used, such as HepG2 (liver), A549 (lung), or keratinocytes.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach.

-

The cells are then exposed to a range of concentrations of the test substance for a specified period (e.g., 24, 48, or 72 hours).

-

Cell viability is assessed using an appropriate assay, such as the MTT, MTS, or neutral red uptake assay.

-

-

Endpoint: The IC₅₀ value is calculated from the concentration-response curve.

Potential Toxicological Signaling Pathway

Isothiocyanates, including this compound, are known to be electrophilic and can react with cellular nucleophiles, leading to cellular stress. A key signaling pathway involved in the cellular response to such stressors is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[9][10][11][12] The activation of this pathway is a protective mechanism against oxidative and electrophilic stress.[13]

References

- 1. This compound | 2131-60-4 [chemicalbook.com]

- 2. gov.uk [gov.uk]

- 3. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. rivm.nl [rivm.nl]

- 6. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Phenolic Isothiocyanates: A Technical Guide for Researchers

Executive Summary

Phenolic isothiocyanates (PITCs) are a class of bioactive compounds derived from the hydrolysis of glucosinolates, found predominantly in cruciferous vegetables. Possessing a unique chemical structure that includes both a phenolic ring and a reactive isothiocyanate (-N=C=S) group, these compounds exhibit a wide range of biological activities. Extensive preclinical research has highlighted their potential as chemopreventive, anti-inflammatory, and antioxidant agents.[1] This technical guide provides an in-depth overview of the core mechanisms of action of PITCs, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of phenolic isothiocyanates.

Core Mechanisms of Action

Phenolic isothiocyanates exert their biological effects by modulating multiple critical cellular signaling pathways. Their high reactivity, particularly the electrophilic nature of the isothiocyanate group, allows them to interact with and modify key regulatory proteins, leading to downstream effects on cellular homeostasis, inflammation, and survival.[1]

Antioxidant and Cytoprotective Effects: The Keap1-Nrf2 Pathway

A primary mechanism underlying the cytoprotective effects of PITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] PITCs, being electrophilic, can directly interact with specific cysteine residues on Keap1, notably Cys151.[4] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating a suite of phase II detoxification and antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs).[4][6]

Anti-Cancer Activity

PITCs demonstrate potent anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of pro-survival signaling pathways.[7][8]

PITCs can trigger programmed cell death in cancer cells via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] A key mechanism is the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential.[11] This leads to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[10][11] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspase-3 and cell death.[12] This process is also regulated by the Bcl-2 family of proteins, with PITCs shown to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2.[10][12]

References

- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 2. msjonline.org [msjonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenethyl isothiocyanate-induced apoptosis in PC-3 human prostate cancer cells is mediated by reactive oxygen species-dependent disruption of the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables of the Brassicaceae family. These compounds are of significant interest to the scientific community due to their potential chemopreventive and therapeutic properties. This technical guide focuses on 4-hydroxyphenylisothiocyanate (4-HBITC), an aromatic isothiocyanate, and its related compounds. It provides an in-depth overview of their natural sources, biosynthesis, analytical methodologies for their quantification, and the signaling pathways they modulate.

Natural Sources and Biosynthesis

This compound is not found in its free form in intact plants. Instead, it is stored as its precursor, a glucosinolate called p-hydroxybenzyl glucosinolate, also known as sinalbin. Glucosinolates are secondary metabolites that are physically segregated from the enzyme myrosinase within the plant cell. When the plant tissue is damaged, for instance, by chewing or cutting, myrosinase comes into contact with the glucosinolate, catalyzing its hydrolysis to produce glucose, sulfate, and an unstable aglycone. This aglycone then rearranges to form the corresponding isothiocyanate.

The primary natural source of this compound is white mustard (Sinapis alba) seeds, which contain high concentrations of sinalbin. Other cruciferous vegetables, such as broccoli, cabbage, cauliflower, and horseradish, also contain a variety of glucosinolates that give rise to different isothiocyanates upon hydrolysis. While these vegetables are rich sources of other isothiocyanates like sulforaphane and allyl isothiocyanate, their content of this compound is generally lower.

Quantitative Data

The concentration of sinalbin and the resulting this compound can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods.

| Plant Source | Compound | Concentration | Reference |

| White Mustard (Sinapis alba) seeds | Sinalbin | Up to 87.9 mg/g of seeds | [1] |

| White Mustard (Sinapis alba) seeds | This compound (after hydrolysis) | Up to 20.1 mg/g of seeds | [1] |

| Horseradish (Armoracia rusticana) | Benzyl isothiocyanate | Not specified | [2] |

| Broccoli (Brassica oleracea var. italica) | Glucoraphanin (precursor to sulforaphane) | 0.8 to 21.7 µmol/g dry weight | [3] |

| Broccoli Sprouts | Glucoraphanin | 16.6 µmol/g fresh weight | [1] |

| Cabbage (Brassica oleracea var. capitata) | Total Glucosinolates | Comparable to cauliflower | [4] |

| Cauliflower (Brassica oleracea var. botrytis) | Total Glucosinolates | <120 mg/100g fresh weight | [4] |

Experimental Protocols

The analysis of this compound from plant sources involves several key steps: extraction of the precursor glucosinolate or the isothiocyanate itself, enzymatic hydrolysis (if starting with the glucosinolate), and subsequent quantification using chromatographic techniques.

Extraction and Hydrolysis Workflow

Detailed Protocol: HPLC-DAD-MS Analysis of this compound

This protocol is adapted from a general method for isothiocyanate analysis and can be optimized for this compound.

1. Sample Preparation and Extraction:

-

Lyophilize plant material to a dry powder.

-

Mix 400 mg of the lyophilized powder with 10 mL of deionized water.

-

Incubate the mixture for 3 hours at 37°C to allow for enzymatic hydrolysis of glucosinolates by endogenous myrosinase.

-

Centrifuge the mixture at 5000 rpm for 15 minutes at 4°C.

-

Collect the supernatant for Solid-Phase Extraction (SPE).

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove impurities.

-

Elute the isothiocyanates with isopropanol.

3. Derivatization with N-acetyl-L-cysteine (NAC):

-

Combine 500 µL of the isopropanolic eluate with 500 µL of a derivatizing reagent (0.2 M NAC and 0.2 M NaHCO₃ in water).

-

Incubate the reaction mixture for 1 hour at 50°C to form dithiocarbamate derivatives.

-

Cool the samples before injection into the HPLC system.

4. HPLC-DAD-MS Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% (v/v) formic acid in water

-

B: 0.1% (v/v) formic acid in acetonitrile

-

-

Gradient: A linear gradient from 5% to 100% B over a suitable time to achieve separation (e.g., 25 minutes).

-

Flow Rate: 1 mL/min.

-

Injection Volume: 10 µL.

-

Detection:

-

DAD: Monitor at 272 nm.

-

ESI-MS: Operate in negative ion mode to detect the molecular ions of the NAC derivatives.

-

Protocol: GC-MS Analysis of this compound

For GC-MS analysis, derivatization is often necessary to increase the volatility of polar compounds like this compound. Silylation is a common derivatization technique.

1. Extraction and Hydrolysis:

-

Follow the same procedure as for HPLC analysis to obtain the isothiocyanate extract.

2. Derivatization (Silylation):

-

Evaporate the solvent from the isothiocyanate extract under a stream of nitrogen.

-

Add a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

-

Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to facilitate the reaction.

3. GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The primary and most well-studied of these is the Keap1-Nrf2 pathway. Additionally, isothiocyanates can induce apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) pathways and the intrinsic mitochondrial pathway.

The Keap1-Nrf2 Antioxidant Response Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, leading to their transcription. These genes encode for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Induction of Apoptosis

Isothiocyanates can induce programmed cell death (apoptosis) in cancer cells through multiple pathways.

3.2.1. MAPK Signaling Pathway: Isothiocyanates have been shown to activate members of the MAPK family, including c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK). The sustained activation of JNK and p38 MAPK, in particular, is often associated with the induction of apoptosis. This can occur through the phosphorylation of various downstream targets, including transcription factors and members of the Bcl-2 family of proteins.

3.2.2. Intrinsic (Mitochondrial) Apoptotic Pathway: The intrinsic pathway of apoptosis is centered around the mitochondria. Pro-apoptotic signals can lead to a change in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. Isothiocyanates can promote an increase in the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis. The activation of this pathway can also be influenced by the p53 tumor suppressor protein.

References

- 1. Broccoli sprouts: An exceptionally rich source of inducers of enzymes that protect against chemical carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thescipub.com [thescipub.com]

- 3. Variation of glucosinolates in vegetable crops of Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. refp.cohlife.org [refp.cohlife.org]

A Comprehensive Technical Guide to the Reactivity of Isothiocyanates with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental reaction between isothiocyanates and primary amines, a cornerstone of bioconjugation, labeling chemistry, and synthetic organic chemistry. We will delve into the core reaction mechanism, kinetic parameters, influencing factors, and detailed experimental protocols, presenting quantitative data in accessible formats and illustrating key processes with clear diagrams.

Core Reaction Mechanism: Thiourea Formation

The reaction between an isothiocyanate (R-N=C=S) and a primary amine (R'-NH₂) proceeds via a nucleophilic addition mechanism to form a stable N,N'-disubstituted thiourea. The carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it susceptible to attack by the nucleophilic primary amine.

The reaction can be summarized in two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate. This results in the formation of a transient zwitterionic intermediate.

-

Proton Transfer: The intermediate rapidly undergoes a prototropic rearrangement, where a proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, yielding the stable thiourea product. Kinetic studies have suggested that this proton transfer can be catalyzed by a second molecule of the amine, which can lead to second-order kinetics with respect to the amine.[1]

Quantitative Analysis of Reaction Kinetics

The rate of thiourea formation is dependent on the structure of both the isothiocyanate and the amine, as well as the reaction conditions. The reactivity is typically quantified by the second-order rate constant (k).

| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |

| Aliphatic | |||||

| Benzyl Isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 1.39 x 10⁻¹ | [2] |

| Ethyl Isothiocyanate | 1-Octanol | o-Dichlorobenzene | 120 | 4.33 x 10⁻⁵ | [2] |

| n-Butyl Isothiocyanate | 1-Octanol | o-Dichlorobenzene | 120 | 3.83 x 10⁻⁵ | [2] |

| Aromatic | |||||

| Phenyl Isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 4.17 x 10⁻² | [2] |

| Phenyl Isothiocyanate | 1-Octanol | o-Dichlorobenzene | 120 | 7.50 x 10⁻⁵ | [2] |

| p-Nitrophenyl Isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² | [2] |

Key Observations from Kinetic Data:

-

Aliphatic vs. Aromatic Isothiocyanates: Aliphatic isothiocyanates, such as benzyl isothiocyanate, are generally more reactive than aromatic isothiocyanates like phenyl isothiocyanate. For instance, benzyl isothiocyanate reacts with diglycine approximately 3.3 times faster than phenyl isothiocyanate under the same conditions.[2]

-

Substituent Effects: The reactivity of aromatic isothiocyanates is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group, increase the electrophilicity of the isothiocyanate carbon, leading to a faster reaction rate.[2]

-

Amine Nucleophilicity: The nucleophilicity of the amine plays a crucial role. Alkylamines are generally more nucleophilic and react more readily with isothiocyanates than arylamines.[3]

Factors Influencing Reactivity

Several factors can be modulated to control the rate and efficiency of the isothiocyanate-amine reaction.

-

pH: The pH of the reaction medium is a critical determinant, especially in aqueous solutions for bioconjugation. The primary amine must be in its unprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out under alkaline conditions, with a pH range of 9-11 being optimal for favoring the reaction with amine groups over other nucleophiles like thiols.[4]

-

Solvent: Aprotic solvents such as tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) are commonly used for the synthesis of thioureas.[1][3] For bioconjugation applications, aqueous buffers with controlled pH are employed.

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for sensitive biomolecules, the reaction is often performed at room temperature or below to prevent denaturation. For less reactive amines, such as some arylamines, heating may be necessary to drive the reaction to completion.[3]

-

Steric Hindrance: Steric bulk around the amine or the isothiocyanate group can hinder the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction rate.

Potential Side Reactions

While the formation of thiourea is the predominant reaction, potential side reactions can occur, particularly under non-optimal conditions.

-

Hydrolysis of Isothiocyanate: In aqueous solutions, isothiocyanates can undergo hydrolysis, especially at extreme pH values, to form an amine and carbonyl sulfide, which can further decompose. This is a competing reaction in bioconjugation and can be minimized by working at the optimal pH and using a sufficient concentration of the amine.

-

Reaction with Other Nucleophiles: In a biological context, isothiocyanates can also react with other nucleophilic groups present on proteins, such as the thiol group of cysteine residues. The reaction with thiols to form dithiocarbamates is generally favored at a lower pH (6-8) and is often reversible.[4] Selectivity for amines is achieved by maintaining an alkaline pH (9-11).[4]

Experimental Protocols

General Protocol for the Synthesis of an N,N'-Disubstituted Thiourea

This protocol describes a general procedure for the synthesis of a thiourea from a primary amine and an isothiocyanate in an organic solvent.

Materials:

-

Primary amine (1.0 equivalent)

-

Isothiocyanate (1.0-1.1 equivalents)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the primary amine in the anhydrous solvent.

-

With stirring, add the isothiocyanate dropwise to the amine solution at room temperature. An exothermic reaction may be observed.

-

Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours for reactive amines.

-

Once the reaction is complete (as indicated by the consumption of the starting materials), remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is often the pure thiourea product. If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol for Kinetic Analysis by Stopped-Flow Spectrophotometry

This method is suitable for measuring the rapid kinetics of the reaction between an isothiocyanate and a primary amine.

Principle: The formation of the thiourea can be monitored by observing the change in absorbance of the reaction mixture over time at a specific wavelength. The stopped-flow technique allows for the rapid mixing of reactants and immediate measurement of absorbance changes.

Materials:

-

Stopped-flow spectrophotometer

-

Isothiocyanate stock solution in a suitable buffer or solvent

-

Primary amine stock solution in the same buffer or solvent (in large excess, e.g., 10-fold or greater)

-

Reaction buffer (e.g., phosphate or borate buffer at the desired pH)

Procedure:

-

Prepare stock solutions of the isothiocyanate and the primary amine in the reaction buffer. The amine should be in large excess to ensure pseudo-first-order kinetics.

-

Determine the optimal wavelength for monitoring the reaction by scanning the UV-Vis spectra of the reactants and the product.

-

Load the isothiocyanate solution and the amine solution into separate syringes of the stopped-flow instrument.

-

Initiate the reaction by rapidly mixing the two solutions in the instrument's mixing chamber.

-

Record the change in absorbance over time at the predetermined wavelength.

-

Fit the absorbance data to a single exponential equation to determine the observed pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the amine in excess.

Applications in Drug Development and Research

The robust and specific nature of the isothiocyanate-primary amine reaction makes it a valuable tool in various scientific disciplines:

-

Bioconjugation: Isothiocyanates are widely used as labeling reagents to attach fluorescent dyes (e.g., FITC - fluorescein isothiocyanate), biotin, or other reporter molecules to proteins, antibodies, and other biomolecules through their primary amine groups (e.g., the ε-amino group of lysine residues).

-

Protein Sequencing: The Edman degradation, a classical method for determining the amino acid sequence of proteins, relies on the reaction of phenyl isothiocyanate (PITC) with the N-terminal amino group of a peptide.

-

Medicinal Chemistry: The thiourea moiety is a common scaffold in a wide range of biologically active compounds. The reaction of isothiocyanates with amines is a fundamental step in the synthesis of many potential drug candidates.

-

Materials Science: This reaction is employed in the functionalization of polymers and surfaces containing primary amine groups to impart specific properties.

References

An In-depth Technical Guide to the Electrophilicity of 4-Hydroxyphenylisothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylisothiocyanate (4-HPITC) is an aromatic isothiocyanate, a class of compounds known for their significant biological activities, which are largely dictated by the electrophilic nature of the isothiocyanate (-N=C=S) functional group. This technical guide provides a comprehensive overview of the core principles underlying the electrophilicity of 4-HPITC, its reactivity with biological nucleophiles, and the key signaling pathways it is anticipated to modulate. This document details experimental protocols for quantifying its reactivity and identifying its protein targets, and presents quantitative data in a structured format for clarity. Visual diagrams of key pathways and experimental workflows are provided to facilitate understanding.

Introduction to the Electrophilicity of this compound

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. The central carbon atom of this group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This inherent electrophilicity allows ITCs to readily react with a variety of nucleophiles.[1] In biological systems, the most significant nucleophiles are the thiol groups of cysteine residues in proteins and glutathione (GSH), as well as the amino groups of lysine residues.[2][3]

The reactivity of this compound is modulated by the electronic properties of the phenyl ring. The hydroxyl group at the para position is an electron-donating group, which can influence the electron density of the isothiocyanate moiety and, consequently, its electrophilic reactivity.

The primary mechanism of action for the biological effects of many isothiocyanates is their covalent modification of specific protein targets, leading to the modulation of cellular signaling pathways.[4] A key pathway targeted by ITCs is the Keap1-Nrf2 signaling pathway, which plays a central role in the cellular antioxidant and anti-inflammatory response.[5][6]

Quantitative Analysis of Electrophilicity

Table 1: Reaction Kinetics of this compound with Thiol-Containing Nucleophiles

| Nucleophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Assay Condition |

| Glutathione (GSH) | 1.5 x 10² | pH 7.4, 25°C |

| N-acetylcysteine (NAC) | 8.5 x 10¹ | pH 7.4, 25°C |

| Cysteine | 1.2 x 10² | pH 7.4, 25°C |

Note: These are representative values based on the reactivity of other aromatic isothiocyanates and should be experimentally determined for this compound.

Table 2: In Vitro Biological Activity of this compound

| Assay | IC₅₀ (µM) | Cell Line |

| Keap1-Nrf2 Protein-Protein Interaction Inhibition | 5 - 15 | HEK293T |

| Nrf2-ARE Luciferase Reporter Activation | 2 - 10 | HaCaT |

| Cytotoxicity (MTT Assay) | 20 - 50 | A549 |

Note: These are hypothetical IC₅₀ values to illustrate the expected range of biological activity. Actual values require experimental validation.

Key Signaling Pathway: The Keap1-Nrf2 Axis

A primary mechanism by which isothiocyanates exert their biological effects is through the activation of the Keap1-Nrf2 signaling pathway.[5] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Electrophiles like this compound can react with reactive cysteine residues on Keap1, leading to a conformational change in the Keap1 protein.[6][8] This modification inhibits the ubiquitination of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.[9]

Caption: The Keap1-Nrf2 signaling pathway and its activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the electrophilicity and biological activity of this compound.

Quantification of Thiol Reactivity by UV-Vis Spectrophotometry

This protocol describes a method to determine the second-order rate constant for the reaction of this compound with glutathione (GSH). The disappearance of the thiol group is monitored using a chromogenic disulfide such as 4,4'-dithiodipyridine.[10]

Materials:

-

This compound

-

Glutathione (GSH)

-

4,4'-dithiodipyridine (DTDP)

-

Phosphate buffer (100 mM, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare stock solutions of this compound, GSH, and DTDP in a suitable solvent (e.g., DMSO for 4-HPITC, phosphate buffer for GSH and DTDP).

-

In a cuvette, mix the phosphate buffer and the DTDP solution.

-

Add the GSH solution to the cuvette and record the initial absorbance at the wavelength of maximum absorbance for the thiopyridine product (typically around 324 nm).

-

Initiate the reaction by adding the this compound solution to the cuvette.

-

Monitor the decrease in absorbance over time as the GSH reacts with the isothiocyanate.

-

The second-order rate constant can be calculated from the pseudo-first-order rate constant obtained under conditions where the concentration of this compound is in large excess over GSH.

Caption: Experimental workflow for determining thiol reactivity using UV-Vis spectrophotometry.

Identification of Protein Targets using Mass Spectrometry-Based Proteomics

This protocol outlines a general workflow for identifying the protein targets of this compound in a cellular context using a chemoproteomic approach.[11][12]

Materials:

-

Cell line of interest (e.g., A549)

-

This compound

-

Cell lysis buffer

-

Dithiothreitol (DTT) and iodoacetamide (IAA)

-

Trypsin

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

Procedure:

-

Treat cultured cells with this compound or a vehicle control.

-

Lyse the cells and harvest the proteome.

-

Reduce and alkylate the protein disulfide bonds.

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against a protein database, specifying the mass modification corresponding to the adduction of this compound to cysteine or lysine residues.

-

Validate the identified protein targets.

Caption: Workflow for the proteomic identification of this compound protein targets.

Nrf2 Activation Assay using a Luciferase Reporter

This protocol describes a cell-based assay to quantify the activation of the Nrf2 pathway by this compound using a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[9][13]

Materials:

-

ARE-luciferase reporter cell line (e.g., HaCaT-ARE-luc)

-

This compound

-

Cell culture medium and reagents

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the ARE-luciferase reporter cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate MTT assay).

-

Determine the concentration-response curve and calculate the EC₅₀ for Nrf2 activation.

Caption: Workflow for the Nrf2 activation luciferase reporter assay.

Conclusion

This compound possesses an electrophilic isothiocyanate group that is predicted to react with biological nucleophiles, primarily cysteine residues in proteins. This reactivity is the basis for its expected biological activity, most notably the modulation of the Keap1-Nrf2 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of its electrophilicity and the identification of its cellular targets. Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound in the context of drug discovery and development. Further research is warranted to generate specific quantitative data for this compound and to validate its effects on key signaling pathways in relevant biological models.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. High-Throughput, Quantitative Analysis of Peptide-Exchanged MHCI Complexes by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 7. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with 4-Hydroxyphenylisothiocyanate (4-HPI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of antibodies is a cornerstone technique in a vast array of biological and pharmaceutical research applications, including immunoassays, immunohistochemistry, flow cytometry, and the development of antibody-drug conjugates (ADCs). 4-Hydroxyphenylisothiocyanate (4-HPI) is a reactive compound that enables the stable conjugation of molecules to antibodies and other proteins. The isothiocyanate group (–N=C=S) of 4-HPI reacts with primary amine groups, such as the side chain of lysine residues and the N-terminus of the antibody, to form a stable thiourea bond.[1][2][3] This covalent linkage ensures that the label is securely attached to the antibody, allowing for robust and reliable downstream applications.

The protocol outlined below is based on established methods for isothiocyanate-based antibody conjugation, particularly with the well-documented compound Fluorescein isothiocyanate (FITC), due to the chemical similarity of the reactive isothiocyanate group.[3][4][5][6] This application note provides a detailed, step-by-step protocol for the successful labeling of antibodies with 4-HPI, including reagent preparation, conjugation reaction, purification of the labeled antibody, and characterization of the conjugate.

Reaction Mechanism and Experimental Workflow